

# Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4'-hydroxyacetophenone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-4'-hydroxyacetophenone** (CAS No: 2491-38-5). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the identification, characterization, and quality control of this important intermediate in pharmaceutical synthesis.

## Spectroscopic Data Summary

The following sections present the available spectroscopic data for **2-Bromo-4'-hydroxyacetophenone**. The data has been compiled from peer-reviewed literature and established chemical databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **2-Bromo-4'-hydroxyacetophenone**.

$^1\text{H}$  NMR (Proton NMR) Data

Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	10.55-10.51	multiplet	1H	Ar-OH
2	8.08-8.00	multiplet	1H	Ar-H
3	7.76-7.68	multiplet	1H	Ar-H
4	7.06-6.99	multiplet	1H	Ar-H
5	6.73-6.67	multiplet	1H	Ar-H
6	4.78	singlet	2H	-CH <sub>2</sub> Br

Solvent: DMSO-d<sub>6</sub>[\[1\]](#)

#### <sup>13</sup>C NMR (Carbon NMR) Data

Signal	Chemical Shift (δ) ppm	Assignment
1	190.3-189.6	C=O
2	163.2-162.0	Ar-C-OH
3	132.0-130.9	Ar-C
4	125.9-124.8	Ar-CH
5	116.0-114.8	Ar-CH
6	33.6	-CH <sub>2</sub> Br

Solvent: DMSO-d<sub>6</sub>[\[1\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of **2-Bromo-4'-hydroxyacetophenone** are indicative of its key structural features. While a specific peak list for **2-Bromo-4'**

**hydroxyacetophenone** is not readily available in the searched literature, the expected characteristic absorption bands based on its structure are presented below.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3300	O-H (Phenol)	Stretching
~3100-3000	C-H (Aromatic)	Stretching
~1680	C=O (Ketone)	Stretching
~1600, 1500, 1450	C=C (Aromatic)	Stretching
~1250	C-O (Phenol)	Stretching
~700-600	C-Br	Stretching

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of **2-Bromo-4'-hydroxyacetophenone** is C<sub>8</sub>H<sub>7</sub>BrO<sub>2</sub>.

### Expected Mass Spectrometry Data

m/z	Ion
214/216	[M] <sup>+</sup> (Molecular ion peak with bromine isotope pattern)
135	[M - CH <sub>2</sub> Br] <sup>+</sup>
121	[M - Br - CO] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

## NMR Spectroscopy

**Sample Preparation:** A sample of approximately 5-10 mg of **2-Bromo-4'-hydroxyacetophenone** is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). The solution is then transferred to a 5 mm NMR tube.

**Instrumentation and Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

- $^1\text{H}$  NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- $^{13}\text{C}$  NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO- $d_6$  ( $\delta$  39.52).

## Infrared (IR) Spectroscopy

**Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid **2-Bromo-4'-hydroxyacetophenone** sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

**Instrumentation and Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically collected over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

## Mass Spectrometry

**Sample Preparation:** The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

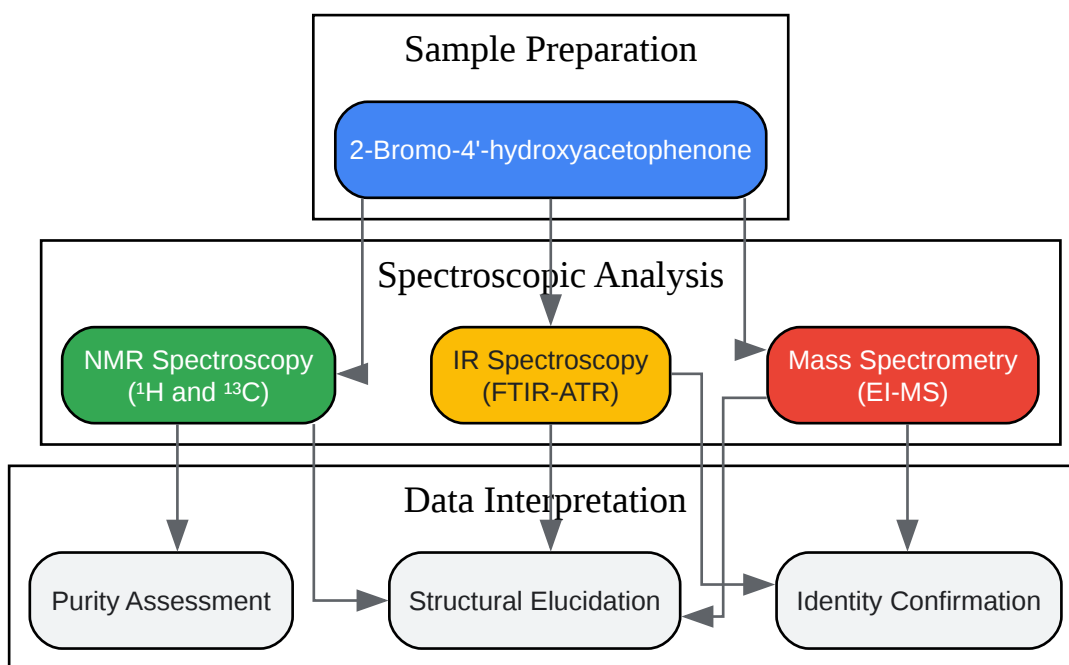
**Instrumentation and Data Acquisition (Electron Ionization - EI):** The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.

- The sample solution is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

- The molecules are ionized by a beam of electrons (typically at 70 eV).
- The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of each ion, generating a mass spectrum.

## Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-4'-hydroxyacetophenone**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C<sub>8</sub>H<sub>7</sub>BrO<sub>2</sub> | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
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